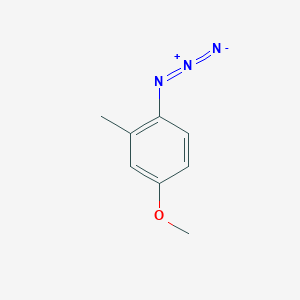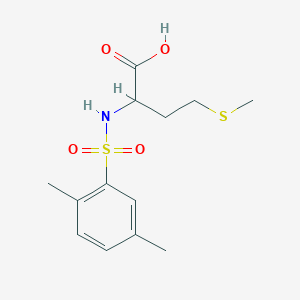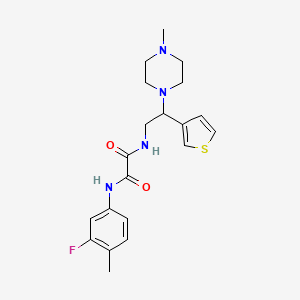![molecular formula C22H21ClN2O6 B2374795 N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide CAS No. 1358310-81-2](/img/structure/B2374795.png)
N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including an amide, a thioether, and a pyridazine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the difluorophenyl and isopropylphenyl groups, and the formation of the amide and thioether linkages .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridazine ring. The presence of the difluorophenyl and isopropylphenyl groups could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially participate in condensation reactions, while the thioether group could be involved in oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by the presence of the various functional groups and the overall structure of the molecule .Scientific Research Applications
Photoinitiators for Polymer Networks
One study details the synthesis of a polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator used for preparing poly(methyl methacrylate) (PMMA) hybrid networks in the air atmosphere. The study highlights the potential of using similar chemical compounds in developing materials with improved thermal stability and mechanical properties, suggesting applications in materials science and engineering (Batibay et al., 2020).
Anticancer Drug Development
Another research focused on the synthesis of an anticancer drug, showcasing the process from the synthesis of precursors to the final compound and its molecular docking analysis targeting the VEGFr receptor. This indicates the compound's potential application in the development of new anticancer therapies, emphasizing the importance of such compounds in medicinal chemistry and drug discovery (Sharma et al., 2018).
Corrosion Inhibitors
Research on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives and their evaluation as corrosion inhibitors suggests applications in protecting metals from corrosion. This implies potential industrial applications in materials protection and maintenance, particularly in harsh chemical environments (Yıldırım & Cetin, 2008).
Antifungal Activity
A study synthesizing N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide and screening them for antifungal activity against various fungi suggests the potential of similar compounds in developing new antifungal agents. This is relevant for pharmaceutical research, especially in finding treatments for fungal infections (Gupta & Wagh, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-5-6-13(7-15(12)23)24-21(26)11-31-18-10-17(22(27)30-4)25-16-9-20(29-3)19(28-2)8-14(16)18/h5-10H,11H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQERICHDWBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)

![Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide](/img/structure/B2374719.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2374721.png)
![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)


![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374732.png)

